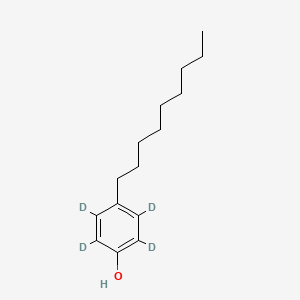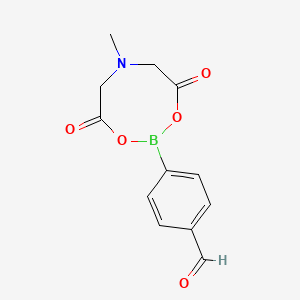
Valechlorine
Overview
Description
Valechlorine is an iridoid compound isolated from the roots and rhizomes of Valeriana hardwickii . It is known for its role as an autophagy enhancer, breaking down lipid droplets and reducing oleic acid-induced lipid accumulation . This compound has applications in various fields, including functional products, pharmaceuticals, and personal care products .
Mechanism of Action
Target of Action
Valechlorine primarily targets lipid droplets in cells . It enhances autophagy, a cellular process that breaks down and recycles unnecessary or dysfunctional components . This process is crucial for maintaining cellular homeostasis.
Mode of Action
This compound interacts with its targets by enhancing autophagy, which leads to the breakdown of lipid droplets . It reduces oleic acid (OA)-induced lipid accumulation in an Atg5-dependent manner . Atg5 is a protein that plays a key role in the early stages of autophagosome formation, a crucial step in autophagy.
Biochemical Pathways
By enhancing autophagy, this compound promotes the breakdown of lipid droplets, thereby reducing lipid accumulation in cells . This can have downstream effects on various cellular processes, including energy production, lipid metabolism, and cellular stress responses.
Result of Action
The primary result of this compound’s action is the reduction of lipid accumulation in cells . By enhancing autophagy and promoting the breakdown of lipid droplets, this compound can help maintain cellular homeostasis and potentially prevent conditions associated with excessive lipid accumulation, such as fatty liver disease .
Biochemical Analysis
Biochemical Properties
Valechlorine interacts with various biomolecules in the cell. It is known to enhance autophagy, a process that involves numerous enzymes and proteins, including the protein Atg5
Cellular Effects
This compound has been shown to influence cell function by reducing lipid accumulation This could potentially impact various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of this compound involves its role as an autophagy enhancer . It reduces oleic acid-induced lipid accumulation in an Atg5-dependent manner . This suggests that this compound may exert its effects at the molecular level through interactions with biomolecules like Atg5 and possibly through changes in gene expression.
Metabolic Pathways
Given its role in enhancing autophagy, it is likely that this compound interacts with enzymes and cofactors involved in this process
Preparation Methods
Valechlorine can be synthesized through specific synthetic routes and reaction conditions. One common method involves the use of column chromatography to isolate the compound from the roots and rhizomes of Valeriana hardwickii . Industrial production methods may involve the extraction and purification of the compound using solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone .
Chemical Reactions Analysis
Valechlorine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include:
Oxidation: this compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur with reagents such as halogens or alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated compounds.
Scientific Research Applications
Valechlorine has a wide range of scientific research applications:
Comparison with Similar Compounds
Valechlorine is unique compared to other similar compounds due to its specific structure and function. Similar compounds include:
Isovaleroxyvaltrate hydrine: Another iridoid isolated from Valeriana hardwickii.
Linarin: A flavonoid also isolated from Valeriana hardwickii.
Neobudofficide: Another flavonoid found in the same plant.
These compounds share some structural similarities but differ in their specific biological activities and applications.
Properties
IUPAC Name |
[4-(acetyloxymethyl)-7-(chloromethyl)-7-hydroxy-1-(3-methylbutanoyloxy)-6,7a-dihydro-1H-cyclopenta[c]pyran-6-yl] 3-methylbutanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31ClO8/c1-12(2)6-18(25)30-17-8-16-15(9-28-14(5)24)10-29-21(20(16)22(17,27)11-23)31-19(26)7-13(3)4/h8,10,12-13,17,20-21,27H,6-7,9,11H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHVCVAIASNFMBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)OC1C=C2C(C1(CCl)O)C(OC=C2COC(=O)C)OC(=O)CC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31ClO8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Valechlorin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041045 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
51771-49-4 | |
| Record name | Valechlorin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041045 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
79 - 80 °C | |
| Record name | Valechlorin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041045 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Valechlorine and where is it found?
A1: this compound is an iridoid compound isolated from the roots and rhizomes of Valeriana hardwickii Wall. [] Iridoids are a class of secondary metabolites found in a variety of plant species, often with biological activity.
Q2: What other compounds were found in Valeriana hardwickii in this study?
A2: In addition to this compound, researchers also isolated another iridoid called isovaleroxyvaltrate hydrine from the roots and rhizomes. From the aerial parts of the plant, they isolated three flavonoids: linarin, neobudofficide, and rhoifolin. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



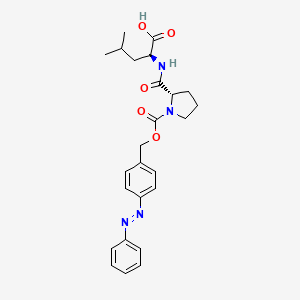
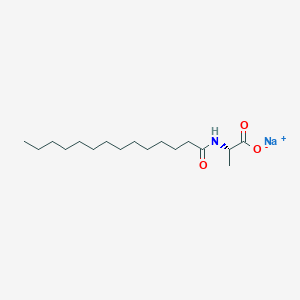
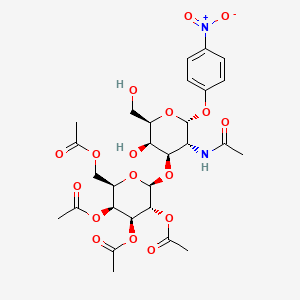
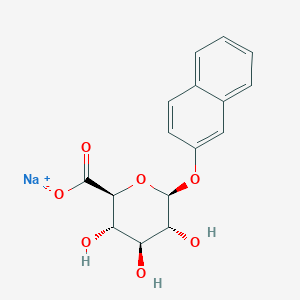
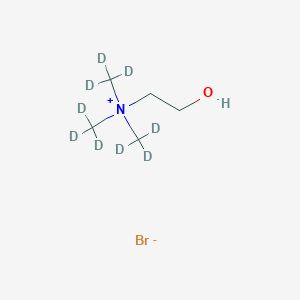
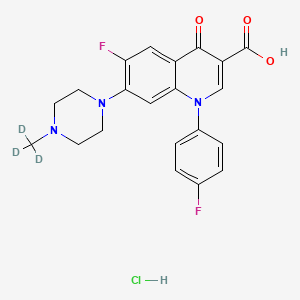
![(NZ)-N-[3-[(2-chloro-1,3-thiazol-5-yl)methyl]-5-(trideuteriomethyl)-1,3,5-oxadiazinan-4-ylidene]nitramide](/img/structure/B1429331.png)
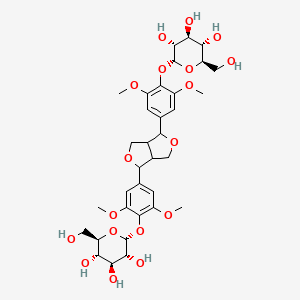
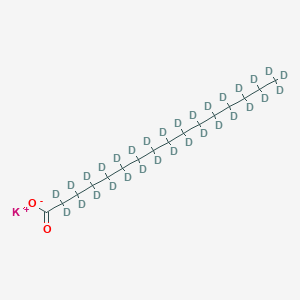
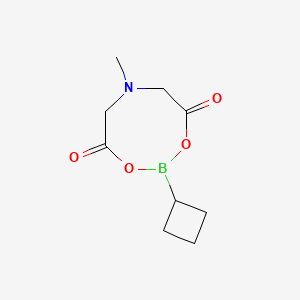
![Oxo{tris[(~2~H_5_)phenyl]}-lambda~5~-phosphane](/img/structure/B1429341.png)
